molecular formula C16H17Cl2N5O B11085303 N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide

N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide

Cat. No.: B11085303
M. Wt: 366.2 g/mol
InChI Key: QRDKJCWKQDNMDE-UHFFFAOYSA-N
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Description

N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with 4,6-dimethyl-2-aminopyrimidine under specific conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and efficiency. Additionally, solvent recovery and recycling processes are implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, modulation of immune responses, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide
  • N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}butanamide

Uniqueness

N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide stands out due to its specific structural features, such as the dichlorophenyl and dimethylpyrimidinyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C16H17Cl2N5O

Molecular Weight

366.2 g/mol

IUPAC Name

N-[(E)-N-(3,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]propanamide

InChI

InChI=1S/C16H17Cl2N5O/c1-4-14(24)22-16(21-11-5-6-12(17)13(18)8-11)23-15-19-9(2)7-10(3)20-15/h5-8H,4H2,1-3H3,(H2,19,20,21,22,23,24)

InChI Key

QRDKJCWKQDNMDE-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N/C(=N/C1=NC(=CC(=N1)C)C)/NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCC(=O)NC(=NC1=NC(=CC(=N1)C)C)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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